molecular formula C19H22N2O5S B12141958 methyl 5-(2,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(2,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12141958
M. Wt: 390.5 g/mol
InChI Key: UJWWRNFCTBSFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS Number: 351897-59-1) belongs to the class of thiazolopyrimidine derivatives. Let’s break down its structure:

    Chemical Formula: CHNOS

    Molecular Weight: 494.57 g/mol

This compound features a fused thiazolopyrimidine ring system, with substituents including an ethyl group, two methyl groups, and a 2,4-dimethoxyphenyl group. Its synthesis and applications make it an intriguing molecule for scientific exploration.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials, such as 2,4-dimethoxybenzaldehyde and ethyl 2-aminothiazole-4-carboxylate, followed by cyclization. The reaction typically occurs under mild conditions in a suitable solvent.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound using modified versions of the synthetic routes mentioned above.

Chemical Reactions Analysis

Reactivity:: Methyl 5-(2,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction processes can modify the compound, altering its properties.

    Substitution: Substituent groups can be replaced, affecting its reactivity.

Common Reagents and Conditions::

    Cyclization: Acidic conditions (e.g., sulfuric acid) promote cyclization.

    Reductive Amination: Sodium borohydride (NaBH) or other reducing agents.

    Substitution Reactions: Various nucleophiles (e.g., amines, thiols).

Major Products:: The major products depend on the specific reaction conditions. Cyclization yields the thiazolopyrimidine core, while subsequent modifications lead to diverse derivatives.

Scientific Research Applications

Chemistry:: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.

Biology and Medicine::

    Antimicrobial Properties: Investigations into its antibacterial and antifungal effects.

    Drug Development: Screening for potential drug candidates based on its structure.

    Bioactivity Studies: Assessing its impact on cellular processes.

Industry::

    Agrochemicals: Possible use as a pesticide or herbicide.

    Materials Science: Incorporation into materials with specific properties.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While methyl 5-(2,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, similar compounds include:

    Methyl (2E)-2-[4-(dimethylamino)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate:

  • Methyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Biological Activity

Methyl 5-(2,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused thiazole and pyrimidine structure. Its molecular formula is C19H22N2O5SC_{19}H_{22}N_{2}O_{5}S, indicating the presence of various functional groups that contribute to its biological activity. The synthesis typically involves multi-component reactions, including the reaction of 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones with methyl chloroacetate under controlled conditions.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antibacterial and antifungal activities against various pathogens. For example, compounds within this class have demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Properties

Preliminary studies highlight the anti-inflammatory potential of this compound. Thiazolo[3,2-a]pyrimidine derivatives have been found to inhibit pro-inflammatory mediators and cytokines in various models of inflammation. The mechanism involves modulation of signaling pathways associated with inflammation .

Antitumor Activity

Research indicates that this compound may possess antitumor properties. In vitro studies have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 5.69 to 9.36 µM for related derivatives. The mechanism involves interference with cellular signaling pathways critical for tumor growth and survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Attack : The sulfur atom in the thiazole ring can engage in nucleophilic attacks on electrophilic centers in target biomolecules.
  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as poly (ADP-ribose) polymerase (PARP) and urokinase which are involved in cancer progression and inflammation .
  • Receptor Modulation : Some derivatives act as positive allosteric modulators at NMDA receptors and inhibitors of acetylcholinesterase (AChE), suggesting potential neuroprotective effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with similar compounds is useful:

Compound NameMolecular FormulaKey Features
Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidineC21H23N3O4SC_{21}H_{23}N_{3}O_{4}SKnown for anti-inflammatory properties
Methyl 5-(4-bromophenyl)-7-methyl-thiazolo[3,2-a]pyrimidineC22H22BrN3O4SC_{22}H_{22}BrN_{3}O_{4}SExhibits different biological activities
Ethyl 5-(phenyl)-7-methyl-thiazolo[3,2-a]pyrimidineC21H23N3O4SC_{21}H_{23}N_{3}O_{4}SServes as a baseline for comparison

The unique substitution pattern of methyl 5-(2,4-dimethoxyphenyl)-2-ethyl enhances its solubility and biological activity compared to other derivatives.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

methyl 5-(2,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H22N2O5S/c1-6-14-17(22)21-16(12-8-7-11(24-3)9-13(12)25-4)15(18(23)26-5)10(2)20-19(21)27-14/h7-9,14,16H,6H2,1-5H3

InChI Key

UJWWRNFCTBSFNU-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.